Benzenesulfonic acid, 4-(1-ethyldodecyl)-
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Overview
Description
Benzenesulfonic acid, 4-(1-ethyldodecyl)- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring substituted with a sulfonic acid group and a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(1-ethyldodecyl)- typically involves the sulfonation of benzene derivatives. The process includes the reaction of benzene with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-(1-ethyldodecyl)- often involves continuous sulfonation processes. These processes use reactors where benzene and sulfur trioxide are continuously fed, and the product is continuously removed. The alkylation step is also scaled up using large reactors and efficient mixing to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(1-ethyldodecyl)- undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.
Reduction: Reduction of the sulfonic acid group can yield sulfinic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and sulfuryl chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Sulfinic acids.
Substitution: Nitrobenzenes, halobenzenes.
Scientific Research Applications
Benzenesulfonic acid, 4-(1-ethyldodecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(1-ethyldodecyl)- primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the sulfonic acid group interacts with water, allowing it to reduce surface tension and enhance solubility. This dual interaction makes it effective in various applications, from detergents to drug delivery .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with similar chemical properties but lacks the long alkyl chain.
p-Toluenesulfonic acid: Contains a methyl group instead of the long alkyl chain, used as a catalyst in organic synthesis.
Sulfanilic acid: Contains an amino group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzenesulfonic acid, 4-(1-ethyldodecyl)- is unique due to its long alkyl chain, which imparts surfactant properties not found in simpler aromatic sulfonic acids. This makes it particularly valuable in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
65186-01-8 |
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Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-tetradecan-3-ylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34O3S/c1-3-5-6-7-8-9-10-11-12-13-18(4-2)19-14-16-20(17-15-19)24(21,22)23/h14-18H,3-13H2,1-2H3,(H,21,22,23) |
InChI Key |
JWRVRWIPVKBTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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